![molecular formula C15H21FN2O2S B6446098 N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2548998-94-1](/img/structure/B6446098.png)
N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
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Overview
Description
N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide, otherwise known as N-FPCPS, is a cyclopropanesulfonamide derivative that has been studied extensively in the scientific community due to its potential to be used in a variety of applications. N-FPCPS has been found to have a wide range of biochemical and physiological effects, as well as being useful in a variety of lab experiments.
Scientific Research Applications
N-FPCPS has a variety of scientific research applications, including its potential use as a drug to treat diseases such as cancer, as well as its potential use as a tool to study the structure and function of proteins. N-FPCPS has also been studied for its potential use as a tool to study the structure and function of enzymes, as well as its potential use as a tool to study the structure and function of cell membranes.
Mechanism of Action
N-FPCPS has been found to interact with proteins and enzymes in a variety of ways. It has been found to form covalent bonds with proteins and enzymes, as well as to interact with proteins and enzymes through non-covalent interactions such as hydrogen bonding and van der Waals forces. N-FPCPS has also been found to interact with cell membranes, and it has been found to be able to penetrate cell membranes and interact with the proteins and enzymes inside the cell.
Biochemical and Physiological Effects
N-FPCPS has been found to have a variety of biochemical and physiological effects. It has been found to be able to inhibit the activity of enzymes, as well as to interact with proteins and enzymes in a variety of ways. N-FPCPS has also been found to have the potential to inhibit the growth of cancer cells, as well as to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-FPCPS has a variety of advantages and limitations when used in laboratory experiments. One of the advantages of N-FPCPS is that it is relatively easy to synthesize, and it has been found to be stable and non-toxic. Additionally, N-FPCPS has been found to be able to penetrate cell membranes, which makes it useful for studying proteins and enzymes inside the cell. However, one of the limitations of N-FPCPS is that it is not very soluble in water, which can make it difficult to use in some laboratory experiments.
Future Directions
N-FPCPS has a variety of potential future directions, including its potential use as a drug to treat diseases such as cancer, as well as its potential use as a tool to study the structure and function of proteins, enzymes, and cell membranes. Additionally, N-FPCPS has the potential to be used in a variety of other applications, such as in the development of new drugs, as well as in the development of new materials. Finally, N-FPCPS has the potential to be used in the development of new sensors and diagnostic tools, as well as in the development of new imaging techniques.
Synthesis Methods
N-FPCPS is synthesized by a three-step process that involves the reaction of 2-fluorophenylmethanol, cyclopropanesulfonamide, and piperidine. The first step involves the reaction of 2-fluorophenylmethanol with piperidine in the presence of a base to form the piperidine derivative. The second step involves the reaction of the piperidine derivative with cyclopropanesulfonamide to form the N-FPCPS. The final step involves the deprotection of the N-FPCPS to form the desired product.
properties
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2S/c16-15-6-2-1-4-12(15)10-18-9-3-5-13(11-18)17-21(19,20)14-7-8-14/h1-2,4,6,13-14,17H,3,5,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJNZMCINLOZTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2F)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide |
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